molecular formula C17H14Cl2F3NO2 B3754021 4-(4-chlorophenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]butanamide

4-(4-chlorophenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]butanamide

Cat. No.: B3754021
M. Wt: 392.2 g/mol
InChI Key: DIRNLGXRVOINQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-chlorophenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]butanamide is a synthetic organic compound that features both chlorinated and trifluoromethylated aromatic rings. This compound is of interest due to its unique chemical structure, which imparts specific physical and chemical properties that are valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]butanamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of 4-chlorophenoxybutanoic acid: This can be achieved by reacting 4-chlorophenol with butyric acid under acidic conditions.

    Amidation: The 4-chlorophenoxybutanoic acid is then reacted with 2-chloro-5-(trifluoromethyl)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]butanamide can undergo various chemical reactions, including:

    Substitution Reactions: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used.

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate these reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution may introduce additional functional groups onto the aromatic rings, while hydrolysis will yield the corresponding carboxylic acid and amine.

Scientific Research Applications

4-(4-chlorophenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate.

    Industry: Utilized in the development of agrochemicals and materials science due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]butanamide involves its interaction with specific molecular targets. The presence of the trifluoromethyl group can enhance the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-(trifluoromethyl)phenyl isocyanate
  • 1-(2-chloro-4-(4-chlorophenoxy)phenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol

Uniqueness

4-(4-chlorophenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]butanamide is unique due to the combination of its chlorinated and trifluoromethylated aromatic rings, which impart distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability profiles.

Properties

IUPAC Name

4-(4-chlorophenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2F3NO2/c18-12-4-6-13(7-5-12)25-9-1-2-16(24)23-15-10-11(17(20,21)22)3-8-14(15)19/h3-8,10H,1-2,9H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIRNLGXRVOINQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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